molecular formula C9H7F3O3 B2795055 1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone CAS No. 1241953-03-6

1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone

Cat. No.: B2795055
CAS No.: 1241953-03-6
M. Wt: 220.147
InChI Key: AMDXYFRUBRLXGH-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone is a hydroxyacetophenone derivative characterized by a hydroxyl group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 6-position of the phenyl ring, with an acetyl group at the 1-position. This compound is part of a broader class of hydroxyacetophenones, which are widely studied for their roles as intermediates in organic synthesis, particularly in the preparation of chelating agents, pharmaceuticals, and agrochemicals.

The trifluoromethoxy group confers unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs. These attributes make it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[2-hydroxy-6-(trifluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-5(13)8-6(14)3-2-4-7(8)15-9(10,11)12/h2-4,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDXYFRUBRLXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route includes the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions including hydroxylation and acetylation to yield the final product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone exerts its effects involves interactions with various molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to modulation of enzyme activity and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethoxy vs. Alkoxy Groups: The -OCF₃ group in the target compound increases electronegativity and steric bulk compared to non-fluorinated alkoxy groups (e.g., 3-phenylpropoxy in [5]). This reduces susceptibility to enzymatic degradation, enhancing pharmacokinetic stability .
  • Positional Isomerism: The 6-OCF₃ substitution in the target compound contrasts with the para-substituted 1-[4-(trifluoromethoxy)phenyl]ethanone.
  • Halogenation Effects: Chlorinated analogs like 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone exhibit higher molecular weights and increased reactivity in nucleophilic aromatic substitution, making them suitable for pesticide synthesis .

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